4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple heterocyclic rings, including pyridine, piperazine, pyrazole, and pyrimidine, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The synthesis begins with the preparation of the 3-fluoro-5-(trifluoromethyl)pyridine ring. This can be achieved through a series of halogenation and substitution reactions.
Piperazine Ring Formation: The next step involves the introduction of the piperazine ring. This is typically done through nucleophilic substitution reactions where the pyridine derivative reacts with piperazine.
Pyrazole Ring Formation: The pyrazole ring is then introduced through cyclization reactions involving appropriate precursors.
Pyrimidine Ring Formation: Finally, the pyrimidine ring is synthesized and coupled with the previously formed intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- **4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-methyl-6-(1H-pyrazol-1-yl)pyrimidine
- **4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methyl-5-(1H-pyrazol-1-yl)pyrimidine
Uniqueness
The uniqueness of 4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine lies in its specific arrangement of functional groups and heterocyclic rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17F4N7 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
4-[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine |
InChI |
InChI=1S/C18H17F4N7/c1-12-25-15(10-16(26-12)29-4-2-3-24-29)27-5-7-28(8-6-27)17-14(19)9-13(11-23-17)18(20,21)22/h2-4,9-11H,5-8H2,1H3 |
InChI Key |
SSUQIOLSAQMZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F)N4C=CC=N4 |
Origin of Product |
United States |
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